molecular formula C18H18N4O2S B7690855 (E)-2-imino-5-((7-methyl-2-morpholinoquinolin-3-yl)methylene)thiazolidin-4-one

(E)-2-imino-5-((7-methyl-2-morpholinoquinolin-3-yl)methylene)thiazolidin-4-one

Cat. No. B7690855
M. Wt: 354.4 g/mol
InChI Key: MJJMBSUYLZSHBR-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-imino-5-((7-methyl-2-morpholinoquinolin-3-yl)methylene)thiazolidin-4-one, also known as MTT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MTT is a thiazolidinone derivative that has been synthesized and studied extensively for its biological activity.

Mechanism of Action

The mechanism of action of (E)-2-imino-5-((7-methyl-2-morpholinoquinolin-3-yl)methylene)thiazolidin-4-one is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in cellular processes. (E)-2-imino-5-((7-methyl-2-morpholinoquinolin-3-yl)methylene)thiazolidin-4-one has been shown to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and transcription. It has also been shown to inhibit the activity of RNA polymerase, which is essential for gene expression.
Biochemical and Physiological Effects:
(E)-2-imino-5-((7-methyl-2-morpholinoquinolin-3-yl)methylene)thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. (E)-2-imino-5-((7-methyl-2-morpholinoquinolin-3-yl)methylene)thiazolidin-4-one has also been shown to inhibit the growth of various viruses, including HIV, hepatitis B, and herpes simplex virus. In addition, (E)-2-imino-5-((7-methyl-2-morpholinoquinolin-3-yl)methylene)thiazolidin-4-one has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

(E)-2-imino-5-((7-methyl-2-morpholinoquinolin-3-yl)methylene)thiazolidin-4-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable and can be stored for long periods. However, (E)-2-imino-5-((7-methyl-2-morpholinoquinolin-3-yl)methylene)thiazolidin-4-one has some limitations, including its low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on (E)-2-imino-5-((7-methyl-2-morpholinoquinolin-3-yl)methylene)thiazolidin-4-one. One area of interest is its potential use as a therapeutic agent in the treatment of cancer. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its potential use as an antiviral agent. Studies are needed to determine its effectiveness against other viruses and to understand its mechanism of action. Additionally, further studies are needed to explore the potential use of (E)-2-imino-5-((7-methyl-2-morpholinoquinolin-3-yl)methylene)thiazolidin-4-one as an antioxidant and neuroprotective agent.

Synthesis Methods

(E)-2-imino-5-((7-methyl-2-morpholinoquinolin-3-yl)methylene)thiazolidin-4-one can be synthesized using various methods, including the one-pot reaction of 2-amino-7-methyl-3-chloroquinoline with thiosemicarbazide and ethyl acetoacetate in the presence of a base. The reaction yields (E)-2-imino-5-((7-methyl-2-morpholinoquinolin-3-yl)methylene)thiazolidin-4-one as a yellow solid with a high yield.

Scientific Research Applications

(E)-2-imino-5-((7-methyl-2-morpholinoquinolin-3-yl)methylene)thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to exhibit potent anticancer, antiviral, antifungal, and antibacterial activities. (E)-2-imino-5-((7-methyl-2-morpholinoquinolin-3-yl)methylene)thiazolidin-4-one has also been studied for its potential use as an antioxidant, anti-inflammatory, and neuroprotective agent.

properties

IUPAC Name

(5E)-2-amino-5-[(7-methyl-2-morpholin-4-ylquinolin-3-yl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-11-2-3-12-9-13(10-15-17(23)21-18(19)25-15)16(20-14(12)8-11)22-4-6-24-7-5-22/h2-3,8-10H,4-7H2,1H3,(H2,19,21,23)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJMBSUYLZSHBR-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C=C3C(=O)N=C(S3)N)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=C(C=C2C=C1)/C=C/3\C(=O)N=C(S3)N)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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